molecular formula C7H11N3O B1242083 2,4-Diamino-6-hydroxylaminotoluene

2,4-Diamino-6-hydroxylaminotoluene

Cat. No. B1242083
M. Wt: 153.18 g/mol
InChI Key: DAAYGLKRMDTNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diamino-6-hydroxylaminotoluene is a member of the class of aminotoluenes that is 2,4-diaminotoluene bearing an additional hydroxylamino substituent at position 6. It has a role as a xenobiotic metabolite. It is an aminotoluene and a member of hydroxylamines.

Scientific Research Applications

Quinazoline Antifolates in Neuroblastoma Cells

Quinazoline analogues, including 2,4-diamino quinazoline derivatives, have shown potential in inhibiting the growth and enzyme activity of mouse neuroblastoma cells. These compounds have been classified into two types: 2,4-diamino and 2-amino-4-hydroxy derivatives. The 2,4-diaminoquinazolines, such as DAQ and methasquin, effectively inhibit cell growth and dihydrofolate reductase activity. The inhibition of growth appears to correlate with the inhibition of dihydrofolate reductase, particularly in sensitive cells (Carlin, Rosenberg, Vandeventer, & Friedkin, 1974).

Herbicide Innovation

Quinazoline-2,4-dione derivatives, a novel scaffold for hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, have been explored for their potential in herbicide innovation. Structural optimization of these compounds, guided by the crystal structure of Arabidopsis thaliana (At)HPPD, has led to the identification of highly potent inhibitors. These compounds demonstrate significant herbicidal activity and crop safety, suggesting their promising prospects in agricultural applications (Qu et al., 2021).

Antitumor Effects

2,4-diamino-6-[(anilino)methyl]quinazoline antifolates have been tested as inhibitors of dihydrofolate reductase in leukemia cells. Several potent inhibitors were identified, displaying activity comparable to methotrexate. These compounds have shown broad-spectrum antitumor effects, encouraging further evaluation as anti-neoplastic agents (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).

Anti-Amyloid Agents

Isomeric 2,4-diaminoquinazolines have been synthesized and evaluated for their antiaggregation potential toward Aβ40/42, relevant in Alzheimer's disease. Structure-activity relationship data identified potent inhibitors, demonstrating the suitability of the DAQ ring system to develop antiamyloid agents for studying Aβ aggregation (Mohamed, Shakeri, Tin, & Rao, 2016).

GTP Cyclohydrolase I Inhibition

2,4-Diamino-6-hydroxypyrimidine (DAHP) inhibits GTP cyclohydrolase I (GTPCH), impacting tetrahydrobiopterin (BH4) synthesis. DAHP's inhibition mechanism involves dual pathways: emulating BH4 at low concentrations and directly competing with GTP substrate at higher concentrations (Xie, Smith, & Gross, 1998).

properties

Product Name

2,4-Diamino-6-hydroxylaminotoluene

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(3,5-diamino-2-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-4-6(9)2-5(8)3-7(4)10-11/h2-3,10-11H,8-9H2,1H3

InChI Key

DAAYGLKRMDTNSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1NO)N)N

Canonical SMILES

CC1=C(C=C(C=C1NO)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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